4'-Chlorobiphenyl-4-carbaldehyde
Overview
Description
4’-Chlorobiphenyl-4-carbaldehyde, also known as 4-(4-Chlorophenyl)benzaldehyde, is a chemical compound with the molecular formula C13H9ClO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 4’-Chlorobiphenyl-4-carbaldehyde consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a formyl group (C=O) attached to the other . The exact mass of the molecule is 216.0341926 g/mol .Physical and Chemical Properties Analysis
4’-Chlorobiphenyl-4-carbaldehyde has a molecular weight of 216.66 g/mol . It has a XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4'-Chlorobiphenyl-4-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation, a process critical in the development of new chemical entities with potential pharmacological applications (Fisyuk et al., 2012). This process emphasizes its role in the creation of structurally diverse compounds with unique chemical properties.
Photophysical Properties and Applications
The photophysical properties of derivatives of this compound have been studied extensively. These compounds, including 2-functionally substituted thieno[3,2-c]quinolines, exhibit moderate to high fluorescence quantum yields. This makes them potential candidates for use as invisible ink dyes and other applications where fluorescence is advantageous (Bogza et al., 2018).
Biological Evaluation and Application
This compound derivatives have been synthesized and evaluated for various biological activities. Compounds like 4-arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have demonstrated notable antibacterial and antiurease activities, making them significant in the field of medicinal chemistry (Ali et al., 2013).
Environmental Applications
Studies involving this compound have also delved into environmental applications, particularly in the adsorption and treatment of contaminants. For example, research on the adsorption of aqueous 4-chlorobiphenyl and its treatment using UV-illuminated titanium dioxide has contributed significantly to understanding how to effectively remove such contaminants from water sources (Kuo & Lo, 1997).
Safety and Hazards
4’-Chlorobiphenyl-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .
Mechanism of Action
Target of Action
It is often used in research and as a reference material
Mode of Action
A study on a similar compound, 4-chlorobiphenyl (4-cb), suggests that it reacts with the no3 radical, forming a charge transfer complex (ctc) as an intermediate . The reaction process is divided into two phases: formation of the CTC intermediate by electrostatic attraction between 4-CB and the NO3 radical, and subsequent reactions leading to the final product .
Biochemical Pathways
The degradation of polychlorinated biphenyls (PCBs), a group that includes 4’-Chlorobiphenyl-4-carbaldehyde, can occur through anaerobic dechlorination, aerobic microbial degradation, or a combination of both . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Result of Action
It’s known that pcbs, including 4’-chlorobiphenyl-4-carbaldehyde, are persistent organic pollutants that can have detrimental effects on the environment and human health .
Action Environment
The action of 4’-Chlorobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that the compound is air-sensitive and should be stored under inert gas .
Properties
IUPAC Name |
4-(4-chlorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMNUUPBMYDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343831 | |
Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80565-30-6 | |
Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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